molecular formula C8H18N4 B8087280 8-Azidooctan-1-amine

8-Azidooctan-1-amine

Cat. No.: B8087280
M. Wt: 170.26 g/mol
InChI Key: JVWKLPMHGKKSEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Azidooctan-1-amine is an organic compound with the molecular formula C8H18N4. It is characterized by the presence of an azido group (-N3) attached to an octanamine chain. This compound is often used in various chemical reactions and has applications in scientific research due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Azidooctan-1-amine can be synthesized through the reaction of 1-octanamine with sodium azide in the presence of a suitable solvent. The reaction typically requires heating and stirring to ensure complete conversion. The product is then purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 8-Azidooctan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Azidooctan-1-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 8-Azidooctan-1-amine involves its ability to participate in azide-alkyne cycloaddition reactions, commonly known as click chemistry. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azido group acts as a reactive site, allowing the compound to form stable triazole linkages with alkyne-containing molecules .

Comparison with Similar Compounds

Uniqueness: 8-Azidooctan-1-amine is unique due to the presence of both an azido group and an amine group, allowing it to participate in a wide range of chemical reactions and making it highly versatile in scientific research .

Properties

IUPAC Name

8-azidooctan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N4/c9-7-5-3-1-2-4-6-8-11-12-10/h1-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWKLPMHGKKSEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCN=[N+]=[N-])CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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